molecular formula C4H10ClNO3 B13537537 Methyl 2-(aminooxy)propanoate hydrochloride

Methyl 2-(aminooxy)propanoate hydrochloride

Cat. No.: B13537537
M. Wt: 155.58 g/mol
InChI Key: SZYDMIDEVVKHLP-UHFFFAOYSA-N
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Description

Methyl 2-(aminooxy)propanoate hydrochloride is a chemical compound with the molecular formula C4H10ClNO3 and a molecular weight of 155.58 g/mol . It is a derivative of propanoic acid and is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(aminooxy)propanoate hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of methyl 2-bromo-2-methylpropanoate with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate . The reaction typically occurs in an organic solvent like methanol or ethanol under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the purification of the product through recrystallization or chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminooxy)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxime derivatives, amine derivatives, and various substituted compounds depending on the reagents used .

Scientific Research Applications

Methyl 2-(aminooxy)propanoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(aminooxy)propanoate hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by forming stable complexes with the active sites. This interaction can modulate various biochemical pathways and affect cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(aminooxy)propanoate hydrochloride is unique due to its specific aminooxy functional group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C4H10ClNO3

Molecular Weight

155.58 g/mol

IUPAC Name

methyl 2-aminooxypropanoate;hydrochloride

InChI

InChI=1S/C4H9NO3.ClH/c1-3(8-5)4(6)7-2;/h3H,5H2,1-2H3;1H

InChI Key

SZYDMIDEVVKHLP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)ON.Cl

Origin of Product

United States

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